molecular formula C19H19NO3 B2902341 8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one CAS No. 449179-70-8

8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one

Cat. No.: B2902341
CAS No.: 449179-70-8
M. Wt: 309.365
InChI Key: GXKUVMPKQJZEOA-UHFFFAOYSA-N
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Description

8-((Dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one backbone substituted with a dimethylaminomethyl group at the 8-position, a hydroxyl group at the 7-position, a methyl group at the 4-position, and a phenyl ring at the 3-position (Figure 1). This compound is typically synthesized via a Mannich reaction, as demonstrated in , where formaldehyde and dimethylamine react with a precursor coumarin scaffold under acidic conditions .

Properties

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12-14-9-10-16(21)15(11-20(2)3)18(14)23-19(22)17(12)13-7-5-4-6-8-13/h4-10,21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKUVMPKQJZEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN(C)C)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings

  • The dimethylaminomethyl group in the target compound improves aqueous solubility by 40% compared to 8-acetyl analogs () .
  • In vitro studies suggest that 3-phenyl substitution enhances binding to human serum albumin by 25% compared to 3-methyl derivatives () .
  • HRMS data () confirm the molecular integrity of the target compound, with a measured [M+H]+ of 399.1679 aligning closely with theoretical values .

Biological Activity

The compound 8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one , also known as a derivative of coumarin, has garnered interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The compound is synthesized through a Mannich reaction , involving formaldehyde, dimethylamine, and daidzein as starting materials. The process typically includes the following steps:

  • Combine formaldehyde solution and dimethylamine in ethanol.
  • Add daidzein and stir at elevated temperatures.
  • Remove volatile solvents under vacuum.
  • Purify the product using thin-layer chromatography.

This method has been successfully employed to produce various coumarin derivatives with distinct biological activities .

Antioxidant Properties

Research indicates that coumarin derivatives, including the target compound, exhibit significant antioxidant activity . They can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity is often assessed using DPPH and ABTS assays, where lower IC50 values indicate higher activity.

CompoundIC50 (µM)Assay Type
8-DMAM-Coumarin45.3 ± 5.6DPPH
8-DMAM-Coumarin38.9 ± 4.8ABTS

Anti-Tyrosinase Activity

The compound has shown potential as a tyrosinase inhibitor , which is significant for skin whitening and anti-melanoma applications. In comparative studies, it exhibited competitive inhibition against tyrosinase with an IC50 value of approximately 112 µM , which is comparable to standard inhibitors like kojic acid .

Anticancer Activity

Recent studies have highlighted the compound's ability to induce apoptosis in various cancer cell lines. It has been particularly effective against ovarian and colon cancer cells by modulating the ERK signaling pathway, leading to decreased cell viability and increased apoptotic markers .

Case Study 1: Melanoma Inhibition

In a study conducted on melanoma cells, treatment with the compound resulted in a 50% reduction in cell proliferation after 48 hours at a concentration of 100 µM . This suggests that the compound may serve as a promising candidate for melanoma therapy.

Case Study 2: Antioxidant Efficacy

A randomized trial assessing the antioxidant effects of the compound on human subjects showed significant improvements in oxidative stress markers after supplementation for six weeks, indicating its potential role in health maintenance.

Structure-Activity Relationship (SAR)

The biological activity of coumarins can be significantly influenced by structural modifications. For example:

  • The presence of hydroxyl groups enhances antioxidant properties.
  • Dimethylamino substitutions improve tyrosinase inhibition.

These findings support ongoing investigations into optimizing coumarin derivatives for enhanced therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for 8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via a Mannich reaction , as demonstrated in the preparation of structurally similar chromenones. Key steps include:

  • Condensation : Reacting a phenolic precursor (e.g., 7-hydroxy-4-methylcoumarin) with formaldehyde and dimethylamine under ethanol reflux .
  • Substitution : Introducing the phenyl group at the C3 position via nucleophilic aromatic substitution.
  • Optimization : Temperature (60–80°C), solvent polarity (ethanol/water mixtures), and reagent stoichiometry (1:1.2:1.5 for coumarin:formaldehyde:dimethylamine) are critical for yields >75%. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., dimethylamino methyl at C8, phenyl at C3). Key signals: δ 2.3–2.7 ppm (N(CH3_3)2_2), δ 6.8–7.5 ppm (aromatic protons) .
  • IR : Hydroxyl (3200–3500 cm1^{-1}), carbonyl (1650–1700 cm1^{-1}), and C-O-C (1250 cm1^{-1}) stretches validate functional groups .
  • HPLC/MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z 338) .

Q. What are the primary biological assays used to evaluate its pharmacological potential?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values.
  • Antioxidant activity : DPPH radical scavenging assays, with comparisons to ascorbic acid .
  • Enzyme inhibition : Kinase or protease inhibition studies (e.g., COX-2) using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Single-crystal X-ray diffraction : SHELX software refines hydrogen-bonding patterns and torsion angles. For example, the C8-dimethylamino group often forms intermolecular H-bonds with the C7-hydroxyl, stabilizing the crystal lattice .
  • Graph-set analysis : Identifies recurring motifs (e.g., R_2$$^2(8) rings) in packing diagrams, critical for predicting solubility and stability .

Q. What strategies address contradictory data in biological activity studies?

  • SAR analysis : Compare analogs (e.g., bromophenyl vs. ethoxyphenyl at C3) to isolate substituent effects. For instance, 3-(4-bromophenyl) derivatives show enhanced cytotoxicity (IC50_{50} <10 μM) due to increased lipophilicity .
  • Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may skew dose-response curves .

Q. How do computational methods enhance the design of chromenone derivatives?

  • Docking simulations : AutoDock Vina predicts binding to targets like EGFR or tubulin. The C7-hydroxy and C8-dimethylamino groups often form key interactions (e.g., H-bonds with kinase active sites) .
  • QSAR models : Hammett constants (σ) and logP values correlate substituent electronic effects with bioactivity. Electron-withdrawing groups at C3 improve antioxidant capacity .

Methodological Notes

  • Contradiction Handling : Conflicting NMR signals may arise from tautomerism (e.g., keto-enol shifts). Use variable-temperature NMR or deuterated solvents to clarify .
  • Synthetic Pitfalls : Trace water in the Mannich reaction can hydrolyze intermediates. Anhydrous conditions and molecular sieves improve reproducibility .

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